molecular formula C11H10BrFO2 B11721070 1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic Acid

1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic Acid

Katalognummer: B11721070
Molekulargewicht: 273.10 g/mol
InChI-Schlüssel: KRSRXMCBBDJXKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H10BrFO2. It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a cyclobutanecarboxylic acid moiety.

Vorbereitungsmethoden

The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid typically involves the following steps:

Analyse Chemischer Reaktionen

1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

    Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C11H10BrFO2

Molekulargewicht

273.10 g/mol

IUPAC-Name

1-(4-bromo-3-fluorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H10BrFO2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)

InChI-Schlüssel

KRSRXMCBBDJXKC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C2=CC(=C(C=C2)Br)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.